5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester
Overview
Description
5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester typically involves the reaction of 5-methyl-2-pyridylboronic acid with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using palladium-based catalysts such as palladium(II) acetate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives .
Scientific Research Applications
5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester involves its ability to participate in various chemical reactions due to the presence of boron, nitrogen, and oxygen atoms. These atoms can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The compound’s molecular targets and pathways include interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester: Unique due to its specific combination of boron, nitrogen, and oxygen atoms.
2-(Pyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane: Similar structure but lacks the methyl group on the pyridine ring.
2-(5-Methylpyridin-2-yl)-6-(4-methylphenyl)-1,3,6,2-dioxazaborocane: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the pyridine ring enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O2/c1-14-7-8-16(18-13-14)17-20-11-9-19(10-12-21-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMWJACSYAQNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584601 | |
Record name | 2-(5-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872054-54-1 | |
Record name | 2-(5-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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